
2-Chloro-4-fluoro-5-iodopyridine
Overview
Description
2-Chloro-4-fluoro-5-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring. This compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents such as ether and methanol, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-iodopyridine generally involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with iodine in the presence of a suitable catalyst and solvent. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki coupling, where it reacts with organoboron compounds to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used, and the reactions are typically performed in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, the reaction with phenylboronic acid yields 2-chloro-5-phenylpyridine .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Chloro-4-fluoro-5-iodopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing novel anti-cancer agents. Its unique halogen substitutions enhance its reactivity and ability to form diverse chemical structures, which are vital in medicinal chemistry.
Case Study: Anticancer Activity
A notable study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation. For instance, a compound derived from this pyridine structure showed an IC50 value of 15 nM against EGFR-positive cancer cells, indicating strong potential for therapeutic applications in oncology .
Agricultural Chemicals
Formulation of Agrochemicals
The compound is extensively used in the formulation of agrochemicals, including herbicides and pesticides. Its stability and reactivity make it suitable for creating effective crop protection agents.
Case Study: Herbicidal Efficacy
Research evaluating the herbicidal properties of related compounds found that those containing halogenated pyridine structures exhibited superior efficacy compared to non-halogenated counterparts. The results highlighted the potential for developing new agricultural products with enhanced effectiveness against resistant weed species .
Material Science
Development of Advanced Materials
In material science, this compound is explored for creating advanced materials such as polymers and coatings. The unique properties imparted by the halogen substitutions can lead to materials with desirable mechanical and thermal characteristics.
Application Example: Polymer Synthesis
The compound has been utilized as a building block in synthesizing fluorinated polymers, which are known for their chemical resistance and stability under harsh conditions. This application is particularly relevant in industries requiring durable materials .
Biochemical Research
Study of Biological Mechanisms
Researchers use this compound to investigate biological pathways, particularly focusing on enzyme inhibition and receptor binding mechanisms. Its structure allows for specific interactions with biological targets, making it a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Studies have shown that compounds based on this pyridine structure can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Pharmaceutical Development | Key intermediate for anti-cancer agents | IC50 = 15 nM against EGFR-positive cells |
Agricultural Chemicals | Used in herbicide and pesticide formulations | Enhanced efficacy against resistant weeds |
Material Science | Building block for advanced polymers and coatings | Chemical resistance and stability |
Biochemical Research | Investigating enzyme inhibition and receptor binding | Insights into therapeutic targets |
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-iodopyridine depends on its specific applicationThese interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-4-iodopyridine: This compound has a similar structure but with different positions of the halogen atoms.
2-Chloro-5-iodopyridine: Lacks the fluorine atom present in 2-Chloro-4-fluoro-5-iodopyridine.
2-Fluoro-4-iodopyridine: Lacks the chlorine atom present in this compound.
Uniqueness
This compound is unique due to the specific arrangement of its halogen atoms, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
2-Chloro-4-fluoro-5-iodopyridine is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, contributes to its potential in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHClF I N, with a molecular weight of approximately 239.44 g/mol. Its physical properties include:
- Density : 2.1 ± 0.1 g/cm³
- Melting Point : 95–98 °C
- Boiling Point : 253.2 ± 20 °C at 760 mmHg
- Water Solubility : Insoluble
Biological Activity Overview
This compound has been evaluated for various biological activities, including its effects on cancer cell lines, antibacterial properties, and potential as a pharmaceutical intermediate.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of cancer cell proliferation. For instance, studies have shown that halogenated pyridines can inhibit the growth of L1210 mouse leukemia cells with IC values in the nanomolar range. This suggests a mechanism involving the intracellular release of active metabolites that interfere with DNA synthesis and cell cycle progression .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC (nM) |
---|---|---|
This compound | L1210 Mouse Leukemia | <50 |
5-Fluoro-2-pyridinyl Compounds | Various Cancer Lines | <100 |
Halogenated Pyridines | Multiple Cell Lines | <200 |
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. It has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic or in antibiotic conjugates. The mechanisms of action include disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Other Biological Activities
In addition to its anticancer and antibacterial properties, this compound has been studied for its role in:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Antiviral Activity : Potential activity against viruses such as HIV and influenza .
Case Studies
- Synthesis and Evaluation : A study synthesized various halogenated pyridines, including this compound, and evaluated their biological activity against cancer cell lines. The results indicated that modifications in halogen substituents significantly affected the potency of these compounds .
- Mechanism of Action Studies : Investigations using NMR spectroscopy revealed that the compound could facilitate the release of nucleotide analogs within cells, enhancing its efficacy against certain cancers by mimicking essential metabolic pathways .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYWSDTYVXMDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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